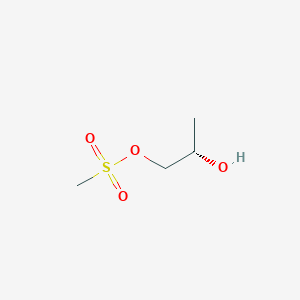

(2S)-2-Hydroxy-1-propyl Methanesulfonate

Description

Properties

IUPAC Name |

[(2S)-2-hydroxypropyl] methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O4S/c1-4(5)3-8-9(2,6)7/h4-5H,3H2,1-2H3/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKQAPCVWBGOGEW-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COS(=O)(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](COS(=O)(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50550106 | |

| Record name | (2S)-2-Hydroxypropyl methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50550106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

262423-83-6 | |

| Record name | 1,2-Propanediol, 1-methanesulfonate, (2S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=262423-83-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2S)-2-Hydroxypropyl methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50550106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(2S)-2-Hydroxy-1-propyl Methanesulfonate chemical properties

An In-depth Technical Guide to the Chemical Properties and Applications of (2S)-2-Hydroxy-1-propyl Methanesulfonate

Introduction: A Versatile Chiral Building Block

(2S)-2-Hydroxy-1-propyl Methanesulfonate, also known as (2S)-1-(Methanesulfonyloxy)propan-2-ol, is a crucial chiral intermediate in modern asymmetric synthesis. Its structure features a primary methanesulfonate ester and a secondary alcohol with a defined (S)-stereochemistry. This specific arrangement makes it an invaluable precursor for introducing a chiral C3 synthon, particularly in the synthesis of complex pharmaceutical molecules. The methanesulfonate group, being an excellent leaving group, facilitates nucleophilic substitution reactions, while the adjacent hydroxyl group provides a handle for further chemical transformations. This guide offers a detailed exploration of its synthesis, reactivity, applications, and analytical characterization, providing researchers and drug development professionals with a comprehensive understanding of its utility.

Physicochemical and Structural Properties

(2S)-2-Hydroxy-1-propyl Methanesulfonate is typically a colorless to pale yellow liquid at room temperature. Its bifunctional nature—containing both a hydroxyl group and a sulfonate ester—governs its solubility and reactivity profile.

Table 1: Core Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | (2S)-1-(Methanesulfonyloxy)propan-2-ol | N/A |

| CAS Number | 64578-83-6 | |

| Molecular Formula | C₄H₁₀O₄S | |

| Molecular Weight | 154.19 g/mol | |

| Appearance | Colorless to light yellow liquid | |

| Boiling Point | 135-138 °C (at 0.5 mmHg) | |

| Density | 1.259 g/cm³ | |

| Refractive Index | 1.451 |

The molecule's chirality, centered at the C2 carbon, is fundamental to its application in stereoselective synthesis. This defined stereocenter is preserved or controllably inverted in subsequent reactions, allowing for the construction of enantiomerically pure target molecules.

Synthesis: A Protocol Rooted in Selectivity

The most common and efficient synthesis of (2S)-2-Hydroxy-1-propyl Methanesulfonate involves the selective mesylation of the primary hydroxyl group of (S)-1,2-propanediol. This selectivity is the cornerstone of the synthesis, as the primary alcohol is sterically more accessible and kinetically more reactive than the secondary alcohol.

Synthesis Mechanism and Rationale

The reaction proceeds via the nucleophilic attack of the primary hydroxyl group of (S)-1,2-propanediol on the electrophilic sulfur atom of methanesulfonyl chloride (MsCl). A tertiary amine base, such as triethylamine (TEA) or pyridine, is crucial. It serves two purposes: first, to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction, preventing potential side reactions, and second, to act as a catalyst. The choice of a non-protic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is critical to prevent unwanted reactions with the highly reactive MsCl. The reaction is typically performed at low temperatures (e.g., 0 °C) to control the exothermic reaction and minimize the formation of the di-mesylated byproduct.

Experimental Workflow: Synthesis of (2S)-2-Hydroxy-1-propyl Methanesulfonate

Caption: A typical laboratory workflow for the synthesis of (2S)-2-Hydroxy-1-propyl Methanesulfonate.

Detailed Synthesis Protocol

-

Preparation : To a stirred solution of (S)-1,2-propanediol (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane (DCM), cool the mixture to 0 °C using an ice bath.

-

Mesylation : Add methanesulfonyl chloride (1.1 eq.) dropwise to the solution over 30 minutes, ensuring the temperature does not rise above 5 °C.

-

Reaction : Stir the reaction mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up : Quench the reaction by slowly adding water. Separate the organic layer.

-

Purification : Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography if necessary.

Reactivity and Synthetic Applications

The primary utility of (2S)-2-Hydroxy-1-propyl Methanesulfonate stems from its role as a precursor to (R)-propylene oxide, a highly valuable chiral epoxide. This transformation is a classic example of an intramolecular Williamson ether synthesis.

Conversion to (R)-Propylene Oxide

Upon treatment with a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), the hydroxyl group is deprotonated to form an alkoxide. This alkoxide then acts as an intramolecular nucleophile, attacking the adjacent carbon bearing the methanesulfonate leaving group in an Sₙ2 reaction. This reaction proceeds with an inversion of stereochemistry at the C1 carbon, but the stereocenter of interest (C2) remains untouched, leading to the formation of (R)-propylene oxide.

Caption: Reaction pathway from the starting material to (R)-propylene oxide.

Application in the Synthesis of Tenofovir Alafenamide

A prominent application of this chemistry is in the synthesis of antiviral drugs. For example, (R)-propylene oxide is a key building block for the synthesis of Tenofovir Alafenamide, a nucleotide reverse transcriptase inhibitor used to treat HIV-1 and chronic hepatitis B. The chiral propylene oxide opens regioselectively upon reaction with the nitrogen nucleophile of the adenine base, establishing the correct stereochemistry in the final drug molecule. The use of (2S)-2-Hydroxy-1-propyl Methanesulfonate as a stable, easily handled precursor to the more volatile propylene oxide is a significant advantage in large-scale manufacturing.

Analytical Characterization

Confirming the identity and purity of (2S)-2-Hydroxy-1-propyl Methanesulfonate is crucial. A combination of spectroscopic methods is typically employed.

Table 2: Spectroscopic Data for Structural Confirmation

| Technique | Expected Signature | Rationale |

| ¹H NMR | - Doublet for the C3 methyl group (~1.2 ppm)- Multiplet for the C2 methine proton (~4.0 ppm)- Singlet for the methanesulfonyl methyl group (~3.0 ppm)- Two diastereotopic protons for the C1 methylene group (~4.2 ppm)- Broad singlet for the hydroxyl proton. | Provides information on the connectivity and chemical environment of all protons. The splitting patterns confirm the adjacent relationships between proton groups. |

| ¹³C NMR | - Signal for the C3 methyl carbon (~18 ppm)- Signal for the C2 methine carbon (~68 ppm)- Signal for the C1 methylene carbon (~75 ppm)- Signal for the methanesulfonyl methyl carbon (~37 ppm) | Confirms the presence of the four distinct carbon environments in the molecule. |

| IR Spectroscopy | - Strong, broad absorption for the O-H stretch (~3400 cm⁻¹)- Strong absorptions for the S=O stretches of the sulfonate group (~1350 cm⁻¹ and ~1175 cm⁻¹) | Identifies the key functional groups: the hydroxyl group and the methanesulfonate ester. |

| Mass Spec. | - Molecular ion peak (M+) or protonated molecule ([M+H]⁺) at m/z corresponding to 154.19 or 155.19. | Confirms the molecular weight of the compound. |

Safety and Handling

(2S)-2-Hydroxy-1-propyl Methanesulfonate is a sulfonate ester and should be handled with care. Sulfonating agents and their esters are known to be alkylating agents and should be treated as potentially hazardous.

-

Personal Protective Equipment (PPE) : Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat when handling the compound.

-

Handling : Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors. Avoid contact with skin and eyes.

-

Storage : Store in a cool, dry place away from strong bases and oxidizing agents. Keep the container tightly sealed to prevent moisture absorption.

-

Disposal : Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

(2S)-2-Hydroxy-1-propyl Methanesulfonate is more than just a chemical intermediate; it is an enabling tool for complex, stereospecific synthesis. Its straightforward preparation from an inexpensive chiral pool starting material, combined with its high reactivity and stability, makes it a preferred choice for the industrial-scale synthesis of chiral epoxides and, by extension, numerous active pharmaceutical ingredients. A thorough understanding of its properties, synthesis, and reactivity is essential for any scientist working in the field of medicinal chemistry and process development.

References

(2S)-2-Hydroxy-1-propyl Methanesulfonate: A Chiral Synthon for Advanced Pharmaceutical Development

CAS Number: 262423-83-6 Molecular Formula: C₄H₁₀O₄S Molecular Weight: 154.18 g/mol

This technical guide provides an in-depth overview of (2S)-2-Hydroxy-1-propyl Methanesulfonate, a valuable chiral building block for researchers, scientists, and professionals in drug development. This document will delve into its chemical properties, plausible synthesis, potential applications, and the analytical and safety protocols essential for its handling and use.

Introduction: The Strategic Importance of a Chiral Building Block

(2S)-2-Hydroxy-1-propyl Methanesulfonate is a specialized organic compound whose significance lies in its stereochemical purity. In the realm of pharmaceutical sciences, the three-dimensional arrangement of atoms in a molecule, or chirality, is a critical determinant of its biological activity.[1] A vast number of pharmaceuticals are chiral, and often only one of a pair of enantiomers (mirror-image molecules) exhibits the desired therapeutic effect, while the other may be inactive or even cause adverse effects.[2]

This compound serves as a chiral synthon, a molecular fragment that introduces a specific, predefined stereocenter into a larger, more complex molecule during synthesis.[3] The presence of both a hydroxyl group and a methanesulfonate (mesylate) group imparts bifunctionality. The mesylate is an excellent leaving group in nucleophilic substitution reactions, facilitating the formation of new chemical bonds with stereochemical control, while the hydroxyl group offers a site for further chemical modification.[4]

Physicochemical Properties

While extensive experimental data for (2S)-2-Hydroxy-1-propyl Methanesulfonate is not widely published, its key properties can be summarized from available supplier information and by analogy to similar structures.

| Property | Value/Description | Source(s) |

| Appearance | Pale Yellow Oil | Inferred from supplier data |

| Molecular Formula | C₄H₁₀O₄S | Supplier Data |

| Molecular Weight | 154.18 g/mol | Supplier Data |

| Synonyms | (2R)-1,2-Propanediol 1-Methanesulfonate | Supplier Data |

| Chirality | (S)-configuration | Supplier Data |

| Solubility | Expected to be soluble in polar organic solvents like dichloromethane, tetrahydrofuran, and alcohols. | Chemical Principles |

Synthesis of (2S)-2-Hydroxy-1-propyl Methanesulfonate

The synthesis of (2S)-2-Hydroxy-1-propyl Methanesulfonate originates from the readily available chiral precursor, (S)-(+)-1,2-propanediol. This starting material can be produced through biotechnological fermentation processes, offering a sustainable route to the chiral diol.[1] The key transformation is the selective mesylation of the primary hydroxyl group in the presence of the secondary hydroxyl group. Primary alcohols are generally more reactive towards sulfonyl chlorides than secondary alcohols due to reduced steric hindrance.[5]

Caption: Figure 1: Proposed Synthesis Pathway

Experimental Protocol: Selective Mesylation

This protocol is a representative procedure adapted from general methods for the selective sulfonylation of primary alcohols.[3][5]

Materials:

-

(S)-(+)-1,2-Propanediol (1.0 eq)

-

Methanesulfonyl chloride (MsCl) (1.1 eq)

-

Triethylamine (Et₃N) (1.5 eq)

-

Anhydrous Dichloromethane (DCM)

-

Deionized water

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (brine) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: A clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with (S)-(+)-1,2-propanediol (1.0 eq) and anhydrous dichloromethane (10 volumes relative to the alcohol).

-

Cooling: The reaction mixture is cooled to 0°C in an ice bath.

-

Base Addition: Triethylamine (1.5 eq) is added to the stirred solution.

-

Mesylation: Methanesulfonyl chloride (1.1 eq), dissolved in a small amount of anhydrous dichloromethane, is added dropwise via the dropping funnel over 30-60 minutes, maintaining the internal temperature at or below 5°C. The formation of triethylamine hydrochloride salt will be observed as a white precipitate.

-

Reaction Monitoring: The reaction is stirred at 0°C for 2-4 hours. Progress is monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting diol.

-

Work-up: Once the reaction is complete, it is quenched by the slow addition of cold deionized water. The layers are separated in a separatory funnel.

-

Extraction and Washing: The aqueous layer is extracted with dichloromethane (2 x 5 volumes). The combined organic layers are then washed sequentially with cold 1 M HCl, saturated NaHCO₃ solution, and finally with brine.

-

Drying and Concentration: The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield the crude (2S)-2-Hydroxy-1-propyl Methanesulfonate.

-

Purification: If necessary, the product can be purified by column chromatography on silica gel.

Applications in Drug Development

The primary application of (2S)-2-Hydroxy-1-propyl Methanesulfonate is as a chiral intermediate in the synthesis of active pharmaceutical ingredients (APIs). Its utility stems from its ability to introduce a specific stereocenter and a flexible three-carbon chain into a target molecule.

Chiral Building Block for Nucleoside Analogues

Acyclic nucleoside analogues are an important class of antiviral drugs.[6] The chiral dihydroxypropyl side chain is a common feature in many of these compounds, mimicking the ribose sugar of natural nucleosides. (2S)-2-Hydroxy-1-propyl Methanesulfonate can serve as a precursor to introduce this chiral side chain. The mesylate group can be displaced by a nucleophilic nitrogen atom of a heterocyclic base (e.g., purine or pyrimidine derivatives) in an Sₙ2 reaction, which typically proceeds with inversion of configuration at the carbon bearing the leaving group. However, in this case, the substitution occurs at the primary carbon, thus preserving the stereochemistry at the C2 position. The hydroxyl group can then be further functionalized or deprotected in a later step.

Caption: Figure 2: Application in Nucleoside Analogue Synthesis

Synthesis of Other Chiral Pharmaceuticals

The versatile functionality of this compound allows for its use in the synthesis of a wide range of other chiral molecules. The mesylate can be displaced by various nucleophiles (e.g., amines, thiols, azides) to introduce different functionalities. The remaining hydroxyl group can be oxidized to a ketone or protected for subsequent reactions. This modularity makes it a valuable tool for medicinal chemists exploring structure-activity relationships in drug discovery.[7]

Analytical Characterization

The purity and stereochemical integrity of (2S)-2-Hydroxy-1-propyl Methanesulfonate are critical for its use in pharmaceutical synthesis. A combination of analytical techniques is employed for its characterization.

| Technique | Purpose | Expected Observations |

| ¹H and ¹³C NMR | Structural confirmation and purity assessment. | Signals corresponding to the methyl, methylene, and methine protons and carbons, as well as the methyl group of the mesylate. |

| Chiral HPLC | Determination of enantiomeric purity (e.e.). | Separation of the (S) and (R) enantiomers, allowing for quantification of the enantiomeric excess. |

| Mass Spectrometry (MS) | Confirmation of molecular weight. | A molecular ion peak corresponding to the calculated molecular weight of 154.18 g/mol . |

| FT-IR Spectroscopy | Identification of functional groups. | Characteristic absorption bands for O-H (hydroxyl), S=O (sulfonate), and C-H bonds. |

Safety and Handling

General Handling Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid Contact: Avoid contact with skin, eyes, and clothing.

-

Inhalation: Avoid inhaling vapors or mists.

-

Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container, away from incompatible materials such as strong oxidizing agents, acids, and bases.

In case of exposure, seek immediate medical attention. Consult the Safety Data Sheet (SDS) from the supplier for detailed safety information.

Conclusion

(2S)-2-Hydroxy-1-propyl Methanesulfonate is a strategically important chiral synthon with significant potential in the pharmaceutical industry. Its bifunctional nature, combined with its defined stereochemistry, makes it a valuable intermediate for the synthesis of complex, enantiomerically pure drug candidates, particularly in the area of antiviral therapies. A thorough understanding of its synthesis, handling, and analytical characterization is essential for its effective and safe utilization in research and development.

References

-

Organic Synthesis. (n.d.). Alcohol to Mesylate using MsCl, base. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of (S)-2-methanesulfonyloxy-1,1-diphenyl-1-propanol. Retrieved from [Link]

-

ResearchGate. (n.d.). A modular approach to catalytic stereoselective synthesis of chiral 1,2-diols and 1,3-diols. Retrieved from [Link]

-

PubMed Central. (n.d.). Catalytic, Enantioselective Synthesis of 1,2-anti Diols via Asymmetric Ring Opening/Cross Metathesis. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of chiral key intermediates of phase II experimental drugs.... Retrieved from [Link]

-

PubMed. (2008). Synthesis and antiviral evaluation of novel 2,3-dihydroxypropyl nucleosides from 2- and 4-thiouracils. Retrieved from [Link]

-

Scholars Research Library. (2024). Multi-Step Synthesis in the Development of Antiviral Agents. Retrieved from [Link]

-

ResearchGate. (n.d.). Desymmetrization of meso-1,2-Diols by a Chiral N,N-4-Dimethylaminopyridine Derivative Containing a 1,1'-Binaphthyl Unit: Importance of the Hydroxy Groups. Retrieved from [Link]

-

University of California, Berkeley. (n.d.). Synthesis of Methanesulfonate Esters (Mesylates) From Alcohols. Retrieved from [Link]

-

National Institutes of Health. (n.d.). New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. Retrieved from [Link]

-

Wikipedia. (n.d.). Propylene glycol. Retrieved from [Link]

-

Royal Society of Chemistry. (2005). Water-solvent method for tosylation and mesylation of primary alcohols promoted by KOH and catalytic amines. Retrieved from [Link]

-

Sci-Hub. (n.d.). Water-solvent method for tosylation and mesylation of primary alcohols promoted by KOH and catalytic amines. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Future of Antiviral Drug Synthesis: Innovations in Chemical Intermediates. Retrieved from [Link]

-

PubMed Central. (n.d.). Chiral Drugs: An Overview. Retrieved from [Link]

-

Master Organic Chemistry. (2015). Tosylates And Mesylates. Retrieved from [Link]

-

ResearchGate. (n.d.). One step intramolecular cyclization of diol via mesylation: efficient synthesis of sugar derived[3][8]oxazepanes. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of Propylene Glycol Methyl Ether Acetate: Reaction Kinetics and Process Simulation Using Heterogeneous Catalyst. Retrieved from [Link]

- Google Patents. (n.d.). Selective sulphonation of the primary alcohol of a diol containing both primary and secondary alcohols.

Sources

- 1. Propylene glycol - Wikipedia [en.wikipedia.org]

- 2. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. organic-synthesis.com [organic-synthesis.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. US6194586B1 - Selective sulphonation of the primary alcohol of a diol containing both primary and secondary alcohols - Google Patents [patents.google.com]

- 6. Synthesis and antiviral evaluation of novel 2,3-dihydroxypropyl nucleosides from 2- and 4-thiouracils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 8. Catalytic, Enantioselective Synthesis of 1,2-anti Diols via Asymmetric Ring Opening/Cross Metathesis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure and Synthetic Strategy of (2S)-2-Hydroxy-1-propyl Methanesulfonate

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

(2S)-2-Hydroxy-1-propyl Methanesulfonate is a chiral bifunctional molecule of significant interest in synthetic organic chemistry, particularly as a precursor in drug development and the synthesis of complex molecular architectures. This guide provides a comprehensive analysis of its molecular structure, stereochemistry, and physicochemical properties. Furthermore, it details an exemplary, field-proven protocol for its stereoselective synthesis from (S)-1,2-propanediol. The underlying principles of the synthetic strategy, including the role of reagents and reaction conditions, are explained to provide a causal understanding. This document serves as a technical resource for scientists leveraging this versatile building block in their research and development endeavors.

Introduction and Significance

(2S)-2-Hydroxy-1-propyl methanesulfonate, also known as (2R)-1,2-Propanediol 1-Methanesulfonate, is a valuable chiral intermediate.[1][2][3][4] Its structure is characterized by two key functional groups: a secondary alcohol at the C2 position and a methanesulfonate (mesylate) ester at the C1 position. The mesylate group is an excellent leaving group in nucleophilic substitution reactions, while the hydroxyl group can participate in a variety of chemical transformations or direct the stereochemical outcome of subsequent reactions.

The specific "(2S)" stereoconfiguration makes this molecule a non-racemic building block, essential for the asymmetric synthesis of enantiomerically pure target molecules, a critical requirement in modern pharmacology. Its utility is most prominently seen in its role as a precursor to (S)-propylene oxide ((S)-methyloxirane), a widely used epoxide in the synthesis of chiral pharmaceuticals.[5]

Molecular Structure and Stereochemical Analysis

The structural integrity and stereochemical purity of (2S)-2-Hydroxy-1-propyl Methanesulfonate are paramount to its function in asymmetric synthesis.

Structural Elucidation

The molecule consists of a three-carbon propyl chain.

-

C1 (Carbon 1): Bonded to the oxygen atom of the methanesulfonate group.

-

C2 (Carbon 2): The stereogenic center, bonded to a hydroxyl (-OH) group, a methyl (-CH3) group, a hydrogen atom, and the C1 carbon.

-

C3 (Carbon 3): The terminal methyl group.

The methanesulfonate group (CH₃SO₃-), often abbreviated as mesylate (MsO-), confers high reactivity to the C1 position for nucleophilic displacement.[6]

Key Identifiers:

Stereochemistry: The (2S) Configuration

The designation "(2S)" refers to the absolute configuration at the C2 chiral center, as determined by the Cahn-Ingold-Prelog (CIP) priority rules:

-

-OH (Highest priority, atomic number of O > C)

-

-CH₂OMs (Second priority, C bonded to O > C bonded to H)

-

-CH₃ (Third priority)

-

-H (Lowest priority, not shown but oriented away from the viewer)

When viewed with the lowest priority group (H) pointing away, the sequence from highest to lowest priority (OH → CH₂OMs → CH₃) proceeds in a counter-clockwise direction, hence the "(S)" designation.

Caption: 2D representation of the (2S) stereoisomer.

Physicochemical Properties

A summary of the key physical and chemical properties is essential for handling, storage, and experimental design.

| Property | Value | Source |

| Appearance | Pale Yellow Oil | [2] |

| Molecular Formula | C₄H₁₀O₄S | [1][3][7] |

| Molecular Weight | 154.18 g/mol | [1][3] |

| Accurate Mass | 154.03 Da | [1] |

| SMILES | CCOS(=O)(=O)C | [1] |

| Storage Temperature | +4°C | [1] |

Stereoselective Synthesis Protocol

The most direct and reliable synthesis of (2S)-2-Hydroxy-1-propyl Methanesulfonate involves the selective mesylation of the primary hydroxyl group of (S)-1,2-propanediol. The primary alcohol is less sterically hindered and therefore more reactive towards the bulky methanesulfonyl chloride reagent than the secondary alcohol.

Causality Behind Experimental Choices

-

Starting Material: (S)-1,2-propanediol is chosen as it already contains the required (S)-stereocenter. The challenge lies in selectively reacting with the primary hydroxyl group over the secondary one.

-

Reagent: Methanesulfonyl chloride (MsCl) is the reagent of choice for introducing the mesylate group.[6] It is highly reactive and converts the hydroxyl group into an excellent leaving group.[8]

-

Solvent: A non-nucleophilic, aprotic solvent like dichloromethane (DCM) is used to dissolve the reactants without participating in the reaction.[9]

-

Base: A non-nucleophilic organic base, such as triethylamine (TEA) or pyridine, is crucial.[9][10] Its role is to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards the product and preventing acid-catalyzed side reactions.[8][9]

-

Temperature Control: The reaction is initiated at a low temperature (e.g., 0°C) to control the exothermic reaction and enhance the selectivity for the primary alcohol. Allowing the reaction to warm to room temperature ensures completion.[9][10]

Step-by-Step Laboratory Methodology

Safety Precaution: Methanesulfonyl chloride is toxic, corrosive, and a lachrymator.[6][8] All operations must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Reactor Setup: A three-neck round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, a nitrogen inlet, and a thermometer. The system is dried and kept under an inert nitrogen atmosphere.

-

Initial Charge: Charge the flask with (S)-1,2-propanediol (1.0 equivalent) and anhydrous dichloromethane (DCM). Add triethylamine (1.5 equivalents).

-

Cooling: Cool the stirred solution to 0°C using an ice-water bath.

-

Reagent Addition: Dissolve methanesulfonyl chloride (1.05-1.1 equivalents) in anhydrous DCM and add it to the dropping funnel. Add the MsCl solution dropwise to the reaction mixture over 1-2 hours, ensuring the internal temperature does not exceed 5°C.[11]

-

Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 2-4 hours.[10]

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting diol is consumed.[11]

-

Work-up:

-

Cool the mixture back to 0°C and slowly quench the reaction by adding cold water.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Wash the organic layer sequentially with cold 1 M HCl, saturated sodium bicarbonate solution, and finally, saturated brine.[9]

-

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: If necessary, purify the resulting oil via column chromatography on silica gel to obtain the final high-purity (2S)-2-Hydroxy-1-propyl Methanesulfonate.

Caption: Workflow for the stereoselective synthesis.

Reactivity and Application in Drug Development

The primary utility of this compound stems from its bifunctional nature. It is a key intermediate for the synthesis of (S)-propylene oxide.[5]

Intramolecular Cyclization to (S)-Propylene Oxide

In the presence of a base (e.g., sodium hydroxide), the hydroxyl group at C2 is deprotonated to form an alkoxide. This alkoxide then acts as an internal nucleophile, attacking the C1 carbon and displacing the excellent mesylate leaving group in an intramolecular Sₙ2 reaction (Williamson ether synthesis). This cyclization yields the desired (S)-propylene oxide with high stereochemical fidelity. The conversion of 1,2-propanediol to propylene oxide is a topic of significant industrial and academic research.[12][13]

This transformation is a cornerstone in synthesizing chiral pharmaceutical ingredients where a specific enantiomer of a propylene oxide-derived fragment is required.

Conclusion

(2S)-2-Hydroxy-1-propyl Methanesulfonate is a well-defined chiral building block with significant strategic value in asymmetric synthesis. Its molecular structure, featuring a single stereocenter and two distinct functional groups, allows for predictable and controlled chemical transformations. The synthetic protocol detailed herein provides a reliable and scalable method for its preparation, emphasizing selectivity and stereochemical retention. For researchers in drug discovery and development, a thorough understanding of this intermediate's properties and synthesis is crucial for the efficient construction of complex, enantiomerically pure active pharmaceutical ingredients.

References

- Study.com. Methanesulfonyl Chloride | Properties, Structure & Mesylation. [URL: https://study.

- Matin, M. M. (n.d.). ONE STEP INTRAMOLECULAR CYCLIZATION OF DIOL VIA MESYLA. ResearchGate. [URL: https://www.researchgate.net/publication/287321518_ONE_STEP_INTRAMOLECULAR_CYCLIZATION_OF_DIOL_VIA_MESYLATION_EFFICIENT_SYNTHESIS_OF_SUGAR_DERIVED_14OXAZEPANES]

- LGC Standards. (n.d.). (2S)-2-Hydroxy-1-propyl Methanesulfonate. [URL: https://www.lgcstandards.com/US/en/p/TRC-H952599]

-

Matin, M. M. (n.d.). One step intramolecular cyclization of diol via mesylation: efficient synthesis of sugar derived[6][14]oxazepanes. ResearchGate. [URL: https://www.researchgate.net/publication/287321518_ONE_STEP_INTRAMOLECULAR_CYCLIZATION_OF_DIOL_VIA_MESYLATION_EFFICIENT_SYNTHESIS_OF_SUGAR_DERIVED_14OXAZEPANES]

- USA Chemical Suppliers. (n.d.). (2s)-2-hydroxy-1-propyl methanesulfonate suppliers USA. [URL: https://www.usachemicalsuppliers.

- Santa Cruz Biotechnology, Inc. (n.d.). (2S)-2-Hydroxy-1-propyl Methanesulfonate. [URL: https://www.scbt.

- H-C Biotech. (n.d.). (2S)-2-Hydroxy-1-propyl Methanesulfonate. [URL: https://www.h-cbiotech.com/product/show-23214.html]

- ResearchGate. (n.d.). A new route for the synthesis of propylene oxide from bio-glycerol derivated propylene glycol | Request PDF. [URL: https://www.researchgate.

- Wikipedia. (2023, December 2). Methanesulfonyl chloride. [URL: https://en.wikipedia.org/wiki/Methanesulfonyl_chloride]

- Organic Chemistry Portal. (n.d.). Synthesis of Methanesulfonate Esters (Mesylates) From Alcohols. [URL: https://www.organic-chemistry.

- LGC Standards. (n.d.). (2S)-2-Hydroxy-1-propyl Methanesulfonate. [URL: https://www.lgcstandards.com/GB/en/p/TRC-H952599]

- ACS Publications. (2021, March 18). New Trends and Perspectives in Production of 1,2-Propanediol. [URL: https://pubs.acs.org/doi/10.1021/acs.iecr.0c06331]

- ACS Publications. (2018, August 7). Catalytic Conversion of Biomass-Derived 1,2-Propanediol to Propylene Oxide over Supported Solid-Base Catalysts. [URL: https://pubs.acs.org/doi/10.1021/acsomega.8b01239]

- National Center for Biotechnology Information. (n.d.). 2-Hydroxypropyl methanethiosulfonate. PubChem Compound Database. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/62849]

- Google Patents. (n.d.). Process for preparing 1,2-propanediol from propene and hydrogen peroxide. [URL: https://patents.google.

- National Center for Biotechnology Information. (n.d.). C2H8O8S2. PubChem Compound Database. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/162227916]

- Santa Cruz Biotechnology, Inc. (n.d.). 2-Hydroxy-1-propyl Methanesulfonate. [URL: https://www.scbt.

- Sigma-Aldrich. (n.d.). 1,2-Propylene oxide for synthesis. [URL: https://www.sigmaaldrich.com/US/en/product/sial/82110]

- LGC Standards. (n.d.). (2S)-2-Hydroxy-1-propyl Methanesulfonate. [URL: https://www.lgcstandards.com/US/en/c/Anaesthetics/g/TRC-H952599]

- National Center for Biotechnology Information. (n.d.). Propanoic acid, 2-hydroxy-, 1-methylethyl ester, (2S)-. PubChem Compound Database. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/123136]

- Patsnap. (n.d.). Phosphonate ester derivatives and methods of synthesis thereof. [URL: https://www.patsnap.

- Organic Syntheses. (n.d.). tert-butyl (1r)-2-cyano-1-phenylethylcarbamate. [URL: http://www.orgsyn.org/demo.aspx?prep=v84p0129]

- Google Patents. (n.d.). Synthesis process of alkyl polyglycoside hydroxypropyl sodium sulfonate. [URL: https://patents.google.

- Google Patents. (n.d.). Crystalline polymorphs of the free base of 2-hydroxy-6-((2-(1-isopropyl-1H-pyrazol-5-yl)pyridin-3-yl)methoxy)benzaldehyde. [URL: https://patents.google.

- Patsnap. (n.d.). Drugs synthesis patented technology retrieval search results. [URL: https://www.patsnap.com/eureka/list/drugs-synthesis/page/1]

Sources

- 1. (2S)-2-Hydroxy-1-propyl Methanesulfonate [lgcstandards.com]

- 2. (2s)-2-hydroxy-1-propyl methanesulfonate suppliers USA [americanchemicalsuppliers.com]

- 3. scbt.com [scbt.com]

- 4. (2S)-2-Hydroxy-1-propyl Methanesulfonate [lgcstandards.com]

- 5. 1,2-Propylenoxid for synthesis | Sigma-Aldrich [sigmaaldrich.com]

- 6. study.com [study.com]

- 7. (2S)-2-Hydroxy-1-propyl Methanesulfonate_上海惠诚生物 生物试剂,标准品,仪器设备,耗材,一站式服务 [e-biochem.com]

- 8. Methanesulfonyl chloride - Wikipedia [en.wikipedia.org]

- 9. Synthesis of Mesylates From Alcohols - [www.rhodium.ws] [chemistry.mdma.ch]

- 10. researchgate.net [researchgate.net]

- 11. Phosphonate ester derivatives and methods of synthesis thereof - Eureka | Patsnap [eureka.patsnap.com]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of (2S)-2-Hydroxy-1-propyl Methanesulfonate

Abstract: This technical guide provides a comprehensive overview of the synthetic pathway for (2S)-2-Hydroxy-1-propyl Methanesulfonate, a chiral molecule of interest in pharmaceutical development. The document elucidates the core chemical principles, offers a detailed, step-by-step experimental protocol, and discusses the critical parameters that ensure a successful and high-yield synthesis. The intended audience includes researchers, medicinal chemists, and professionals in drug development who require a thorough understanding of this specific synthesis.

Introduction and Strategic Overview

(2S)-2-Hydroxy-1-propyl Methanesulfonate, also known as (2R)-1,2-Propanediol 1-Methanesulfonate, is a chiral organic compound featuring a secondary alcohol and a primary mesylate.[1][2] Its structure makes it a valuable intermediate in the synthesis of more complex chiral molecules, particularly in the pharmaceutical industry. The methanesulfonate (mesylate) group is an excellent leaving group, facilitating nucleophilic substitution reactions, while the chiral hydroxyl group offers a site for further stereospecific transformations.

The primary synthetic challenge lies in the regioselective mesylation of the primary hydroxyl group of (S)-1,2-propanediol over the sterically more hindered secondary hydroxyl group. This guide will focus on the most common and efficient pathway to achieve this selectivity.

Retrosynthetic Analysis

A logical retrosynthetic approach to (2S)-2-Hydroxy-1-propyl Methanesulfonate begins with the disconnection of the sulfonate ester bond. This reveals the two primary synthons: a methanesulfonyl cation equivalent and an (S)-1,2-propanediol anion equivalent. In practice, this translates to the reaction of a commercially available chiral starting material, (S)-(+)-1,2-propanediol, with an electrophilic source of the mesyl group, typically methanesulfonyl chloride (mesyl chloride).

Caption: Retrosynthetic analysis of the target molecule.

The Core Synthesis Pathway: Selective Mesylation

The synthesis hinges on the reaction of (S)-(+)-1,2-propanediol with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base, such as triethylamine (TEA) or pyridine.[3][4] The base is crucial for neutralizing the hydrochloric acid (HCl) byproduct generated during the reaction, which would otherwise protonate the starting alcohol or the product.[5][6]

Reaction Mechanism

The reaction proceeds via a nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur atom of methanesulfonyl chloride.[7][8] The primary hydroxyl group of (S)-1,2-propanediol is less sterically hindered than the secondary hydroxyl group, making it kinetically favored to react first. This steric difference is the cornerstone of the regioselectivity.

Caption: Simplified reaction mechanism for selective mesylation.

Causality of Experimental Choices

-

Starting Material : (S)-(+)-1,2-Propanediol is chosen for its defined stereochemistry, which is directly transferred to the final product. The reaction does not affect the chiral center.[8]

-

Reagent : Methanesulfonyl chloride is an excellent and highly reactive source for the mesyl group. Methanesulfonic anhydride is an alternative that avoids the formation of alkyl chloride side products.[4]

-

Base : Triethylamine is a common choice. It is a sufficiently strong base to scavenge the HCl produced but is too sterically hindered to act as a nucleophile and compete with the alcohol, thus preventing unwanted side reactions.[6][9]

-

Solvent : Anhydrous dichloromethane (DCM) is a typical solvent as it is inert under the reaction conditions and effectively dissolves the reactants.[10]

-

Temperature : The reaction is typically carried out at low temperatures (e.g., 0 °C) to control the exothermic reaction and minimize the formation of the di-mesylated byproduct and other side reactions.[11]

Detailed Experimental Protocol

This protocol is a representative example and may require optimization based on specific laboratory conditions and desired scale.

Materials and Equipment:

-

(S)-(+)-1,2-Propanediol (96% or higher purity)

-

Methanesulfonyl chloride (MsCl)

-

Triethylamine (TEA), freshly distilled

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask with a magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Workflow Diagram:

Caption: Step-by-step experimental workflow.

Procedure:

-

Reaction Setup : In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve (S)-(+)-1,2-propanediol (1.0 equivalent) and triethylamine (1.5 equivalents) in anhydrous dichloromethane.[10]

-

Cooling : Cool the reaction mixture to 0 °C using an ice bath.

-

Reagent Addition : Dissolve methanesulfonyl chloride (1.05 equivalents) in anhydrous dichloromethane and add it dropwise to the cooled reaction mixture over a period of 1 hour, maintaining the internal temperature below 5 °C.[11]

-

Reaction : Allow the reaction to stir at 0 °C for 1-2 hours and then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-18 hours).[10]

-

Workup : Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and separate the layers.

-

Extraction : Extract the aqueous layer with dichloromethane (2x).

-

Washing and Drying : Combine the organic layers and wash with saturated brine solution. Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.[10]

-

Purification : The crude product is typically a pale yellow oil.[12] Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield the pure (2S)-2-Hydroxy-1-propyl Methanesulfonate.

Characterization and Data

The identity and purity of the final product should be confirmed by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

| Parameter | Typical Value | Source |

| Molecular Formula | C₄H₁₀O₄S | [1] |

| Molecular Weight | 154.18 g/mol | [1] |

| Appearance | Pale Yellow Oil | [12] |

| Typical Yield | 75-90% (after purification) | Varies by protocol |

| Purity | >95% (by NMR/GC-MS) | [12] |

Safety Considerations

-

Methanesulfonyl chloride is corrosive, a lachrymator, and reacts violently with water. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Triethylamine is flammable and has a strong, unpleasant odor. It is also corrosive. Handle in a fume hood.

-

Dichloromethane is a volatile solvent and a suspected carcinogen. All handling should be performed in a fume hood.

-

The reaction is exothermic, especially during the addition of methanesulfonyl chloride. Proper temperature control is essential to prevent a runaway reaction.

Conclusion

The synthesis of (2S)-2-Hydroxy-1-propyl Methanesulfonate is a robust and well-established procedure that relies on the principles of regioselectivity governed by steric hindrance. By carefully controlling reaction parameters, particularly temperature and the rate of addition of methanesulfonyl chloride, high yields of the desired product can be consistently achieved. This guide provides the necessary theoretical background and a practical, step-by-step protocol to aid researchers in the successful synthesis of this valuable chiral intermediate.

References

-

Synthesis of chiral sulfinate esters by asymmetric condensation. Nature, 604(7905), 298-303. [13][14][15]

-

Recent advances in the synthesis and transformations of sulfinate esters. Chemical Communications, Royal Society of Chemistry. [16]

-

Preparation of mesylates and tosylates. Khan Academy. [5]

-

Triethylamine–Mesyl Chloride/Thionyl Chloride: A Reagent for Hydrodebromination of Diquinane-Based α-Bromo-γ-Lactones. European Journal of Organic Chemistry. [6]

-

Water-solvent method for tosylation and mesylation of primary alcohols promoted by KOH and catalytic amines. Green Chemistry, Royal Society of Chemistry. [17]

-

Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. Chemical Reviews, American Chemical Society. [18]

-

Adding Mesylate Group Mechanism | Organic Chemistry. YouTube. [3]

-

Triethylamine–Mesyl Chloride/Thionyl Chloride: A Reagent for Hydrodebromination of Diquinane-Based α-Bromo-γ-Lactones | Request PDF. ResearchGate. [19]

-

Isobornyl acrylate | 5888-33-5. ChemicalBook. [9]

-

Synthesis of (S)-(+)-glycidyl tosylate from (R)-(-)-3-choro-1, 2-propanediol. ResearchGate. [20]

-

(2S)-2-Hydroxy-1-propyl Methanesulfonate | CAS 262423-83-6. Santa Cruz Biotechnology. [1]

-

(2S)-2-Hydroxy-1-propyl Methanesulfonate. LGC Standards. [2]

-

(S)-(+)-1,2-Propanediol 96 | 4254-15-3. Sigma-Aldrich.

-

(2s)-2-hydroxy-1-propyl methanesulfonate suppliers USA. USA Chemical Suppliers. [12]

-

Reactions of Alcohols. Chemistry LibreTexts. [21]

-

Mesylates and Tosylates with Practice Problems. Chemistry Steps. [7]

-

Tosylates And Mesylates. Master Organic Chemistry. [8]

-

tert-butyl (1r)-2-cyano-1-phenylethylcarbamate. Organic Syntheses. [10]

-

Phosphonate ester derivatives and methods of synthesis thereof. Patsnap Eureka. [11]

-

Alcohol to Mesylate - Common Conditions. Organic Chemistry Data. [4]

Sources

- 1. scbt.com [scbt.com]

- 2. (2S)-2-Hydroxy-1-propyl Methanesulfonate [lgcstandards.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Alcohol to Mesylate - Common Conditions [commonorganicchemistry.com]

- 5. Khan Academy [khanacademy.org]

- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 7. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Isobornyl acrylate | 5888-33-5 [chemicalbook.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Phosphonate ester derivatives and methods of synthesis thereof - Eureka | Patsnap [eureka.patsnap.com]

- 12. (2s)-2-hydroxy-1-propyl methanesulfonate suppliers USA [americanchemicalsuppliers.com]

- 13. Synthesis of chiral sulfinate esters by asymmetric condensation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis of chiral sulfinate esters by asymmetric condensation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Recent advances in the synthesis and transformations of sulfinate esters - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC00797F [pubs.rsc.org]

- 17. Water-solvent method for tosylation and mesylation of primary alcohols promoted by KOH and catalytic amines - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to (2S)-2-Hydroxy-1-propyl Methanesulfonate for Researchers and Drug Development Professionals

Foreword: Unveiling the Potential of a Versatile Chiral Building Block

In the landscape of modern pharmaceutical development, the demand for enantiomerically pure compounds is ever-increasing. The stereochemistry of a drug molecule is a critical determinant of its pharmacological activity, pharmacokinetic profile, and toxicological properties. It is within this context that chiral building blocks, such as (2S)-2-Hydroxy-1-propyl Methanesulfonate, emerge as pivotal tools for the medicinal chemist. This technical guide aims to provide a comprehensive overview of this versatile chiral intermediate, offering insights into its synthesis, properties, and applications to empower researchers and drug development professionals in their quest for novel therapeutics.

Physicochemical Properties and Identification

(2S)-2-Hydroxy-1-propyl Methanesulfonate is a chiral organic compound valued for its role as a synthetic intermediate.[1] Its key identifiers and properties are summarized below for easy reference.

| Property | Value | Source |

| Chemical Name | [(2S)-2-hydroxypropyl] methanesulfonate | [1] |

| Synonyms | (2R)-1,2-Propanediol 1-Methanesulfonate | [1] |

| CAS Number | 262423-83-6 | [1] |

| Molecular Formula | C₄H₁₀O₄S | [1] |

| Molecular Weight | 154.18 g/mol | [1] |

| Appearance | Pale Yellow Oil | |

| SMILES | CCOS(=O)(=O)C | [1] |

| InChI | InChI=1S/C4H10O4S/c1-4(5)3-8-9(2,6)7/h4-5H,3H2,1-2H3/t4-/m0/s1 | [1] |

Stereoselective Synthesis: A Gateway to Enantiopurity

The synthesis of (2S)-2-Hydroxy-1-propyl Methanesulfonate in its enantiomerically pure form is crucial for its application in asymmetric synthesis. A highly efficient and stereospecific approach involves the ring-opening of a chiral epoxide precursor, (S)-(-)-Propylene oxide. This method leverages the commercial availability of the enantiopure starting material to ensure the desired stereochemistry in the final product.

Rationale for the Synthetic Approach

The selection of (S)-(-)-Propylene oxide as the starting material is a strategic choice rooted in the principles of chiral pool synthesis.[2] By starting with a molecule that already possesses the desired stereocenter, the complexity of introducing chirality through asymmetric catalysis or resolution is circumvented. The epoxide ring is highly strained and susceptible to nucleophilic attack, allowing for regioselective ring-opening to introduce the desired functional groups.[2][3]

Experimental Protocol: Ring-Opening of (S)-(-)-Propylene Oxide

This protocol outlines a general procedure for the synthesis of (2S)-2-Hydroxy-1-propyl Methanesulfonate.

Materials:

-

(S)-(-)-Propylene oxide (CAS: 16088-62-3)[3]

-

Methanesulfonic acid

-

Anhydrous diethyl ether

-

Sodium bicarbonate (saturated solution)

-

Anhydrous magnesium sulfate

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve (S)-(-)-Propylene oxide in anhydrous diethyl ether under an inert atmosphere.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a solution of methanesulfonic acid in anhydrous diethyl ether to the cooled epoxide solution via the dropping funnel with vigorous stirring. The reaction is exothermic and the temperature should be maintained at or below 5°C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure (2S)-2-Hydroxy-1-propyl Methanesulfonate.

Caption: Stereoselective synthesis of (2S)-2-Hydroxy-1-propyl Methanesulfonate.

Applications in Drug Discovery and Development

(2S)-2-Hydroxy-1-propyl Methanesulfonate serves as a valuable chiral building block in the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[][5] Its bifunctional nature, possessing both a hydroxyl group and a good leaving group (methanesulfonate), allows for sequential and site-selective modifications.

Role as a Chiral Synthon in Cocaine Analog Synthesis

A notable application of (2S)-2-Hydroxy-1-propyl Methanesulfonate is in the preparation of labeled cocaine analogs for research purposes. These analogs are instrumental in studying the binding and mechanism of action of cocaine at the dopamine transporter (DAT).[6][7][8][9][10] The (2S) stereochemistry is crucial for achieving the correct spatial orientation of substituents on the tropane scaffold, which is essential for high-affinity binding to the DAT.

Caption: Application of the chiral building block in cocaine analog synthesis.

Metabolic and Toxicological Profile: A Predictive Assessment

While specific metabolic and toxicological data for (2S)-2-Hydroxy-1-propyl Methanesulfonate are not extensively available in the public domain, a predictive assessment can be made based on the known profiles of its constituent parts: propylene glycol and the methanesulfonate group.

Predicted Metabolic Fate

The metabolism of the parent compound, propylene glycol, is well-documented. It is primarily metabolized in the liver by alcohol dehydrogenase to lactaldehyde, which is then converted to lactate, pyruvate, and acetate.[11] These metabolites are endogenous substances that can enter central metabolic pathways. A significant portion of propylene glycol is also excreted unchanged in the urine.[11] It is plausible that (2S)-2-Hydroxy-1-propyl Methanesulfonate would undergo initial hydrolysis to yield propylene glycol and methanesulfonic acid, followed by the established metabolic pathway of propylene glycol.

Toxicological Considerations

Propylene glycol itself is generally recognized as safe (GRAS) by the U.S. Food and Drug Administration for use in food, cosmetics, and pharmaceuticals.[12] However, the presence of the methanesulfonate group warrants careful consideration. Alkyl methanesulfonates are a class of compounds known for their potential genotoxicity and mutagenicity, acting as alkylating agents that can modify DNA. Therefore, it is imperative to control the levels of any residual starting material or related impurities in any downstream application intended for human use.

Analytical Methodologies for Quality Control

Ensuring the enantiomeric purity and overall quality of (2S)-2-Hydroxy-1-propyl Methanesulfonate is critical for its use in pharmaceutical synthesis. A combination of chromatographic and spectroscopic techniques is typically employed.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric excess (e.e.) of chiral compounds.

Typical Method Parameters:

-

Chiral Stationary Phase: Polysaccharide-based columns (e.g., amylose or cellulose derivatives) are often effective for the separation of chiral alcohols.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol).

-

Detection: UV detection at a suitable wavelength or a refractive index detector.

-

Quantification: The enantiomeric excess is calculated from the peak areas of the two enantiomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of the compound. The use of chiral shift reagents can also be employed to differentiate between enantiomers.

Mass Spectrometry (MS)

Mass spectrometry, often coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), is used to confirm the molecular weight and fragmentation pattern of the molecule.

Conclusion and Future Perspectives

(2S)-2-Hydroxy-1-propyl Methanesulfonate is a valuable and versatile chiral building block with demonstrated utility in the synthesis of complex molecules for research purposes. Its straightforward stereoselective synthesis from a readily available chiral precursor makes it an attractive intermediate for drug discovery and development programs. While a comprehensive toxicological and metabolic profile for this specific molecule is yet to be fully elucidated, a predictive understanding based on its structural components provides a framework for its safe handling and application. As the demand for enantiopure pharmaceuticals continues to grow, the importance of well-characterized and readily accessible chiral synthons like (2S)-2-Hydroxy-1-propyl Methanesulfonate will undoubtedly increase. Further research into its applications in the synthesis of other therapeutic agents and a more detailed investigation of its biological properties will further solidify its position in the medicinal chemist's toolbox.

References

-

Human Metabolome Database. (n.d.). Showing metabocard for Propylene glycol (HMDB0001881). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Novel C-1 Substituted Cocaine Analogs Unlike Cocaine or Benztropine. PubMed Central. Retrieved from [Link]

-

Foley, T. (2020, July 4). Solvents – Propylene Glycol. U.OSU. Retrieved from [Link]

-

Wikipedia. (2023, December 29). List of cocaine analogues. Retrieved from [Link]

- Davies, H. M., Saikali, E., Sexton, T., & Childers, S. R. (1993). Novel 2-substituted cocaine analogs: binding properties at dopamine transport sites in rat striatum. European Journal of Pharmacology, 244(1), 93–97.

-

National Center for Biotechnology Information. (n.d.). Toxicological Profile for Propylene Glycol. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry. (n.d.). Propylene Glycol | Public Health Statement. Centers for Disease Control and Prevention. Retrieved from [Link]

-

Sciencemadness.org. (2014, February 12). Metabolism of Propylene Glycol. Retrieved from [Link]

- Lewin, A. H., Gao, Y. G., Abraham, P., Boja, J. W., Kuhar, M. J., & Carroll, F. I. (1992). 2 beta-substituted analogues of cocaine. Synthesis and inhibition of binding to the cocaine receptor. Journal of Medicinal Chemistry, 35(1), 135–140.

- Niu, W., Guo, J., Sun, X., & Xian, M. (2015). Fermentative production of enantiomerically pure S-1,2-propanediol from glucose by engineered E. coli strain. Applied Microbiology and Biotechnology, 99(24), 10441–10449.

-

National Center for Biotechnology Information. (n.d.). A cocaine analog, 2beta-propanoyl-3beta-(4-tolyl)-tropane (PTT), reduces tyrosine hydroxylase in the mesolimbic dopamine pathway. PubMed. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Production of R- and S-1,2-propanediol in engineered Lactococcus lactis. PubMed Central. Retrieved from [Link]

-

Organic Syntheses. (n.d.). tert-butyl (1r)-2-cyano-1-phenylethylcarbamate. Retrieved from [Link]

- Google Patents. (n.d.). US20120022091A1 - Key intermediates for the synthesis of rosuvastatin or pharmaceutically acceptable salts thereof.

- Google Patents. (n.d.). EP1993985B1 - Process for the preparation of 1,2-propanediol.

- Google Patents. (n.d.). EP1889825A1 - Procedure for the synthesis of 1,2-propanediol.

- Google Patents. (n.d.). WO2022084055A1 - A method for the preparation of 1,2-propanediol.

-

ZM Silane Limited. (2025, September 13). Organic Synthesis Drug Intermediates. Retrieved from [Link]

- Google Patents. (n.d.). CN106146405A - Pharmaceutical intermediate and its production and use.

Sources

- 1. (2S)-2-Hydroxy-1-propyl Methanesulfonate [lgcstandards.com]

- 2. CAS 16088-62-3: (2S)-2-Methyloxirane | CymitQuimica [cymitquimica.com]

- 3. (S)-(-)-氧化丙烯 99% | Sigma-Aldrich [sigmaaldrich.com]

- 5. zmsilane.com [zmsilane.com]

- 6. Novel C-1 Substituted Cocaine Analogs Unlike Cocaine or Benztropine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. List of cocaine analogues - Wikipedia [en.wikipedia.org]

- 8. Novel 2-substituted cocaine analogs: binding properties at dopamine transport sites in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 2 beta-substituted analogues of cocaine. Synthesis and inhibition of binding to the cocaine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A cocaine analog, 2beta-propanoyl-3beta-(4-tolyl)-tropane (PTT), reduces tyrosine hydroxylase in the mesolimbic dopamine pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Solvents – Propylene Glycol | foley.353's Blog [u.osu.edu]

- 12. Propylene Glycol | Public Health Statement | ATSDR [wwwn.cdc.gov]

An In-Depth Technical Guide to (2S)-2-Hydroxy-1-propyl Methanesulfonate: A Chiral Intermediate in Pharmaceutical Synthesis

This technical guide provides a comprehensive overview of (2S)-2-Hydroxy-1-propyl Methanesulfonate, a valuable chiral building block for researchers, scientists, and professionals in drug development. This document delves into its chemical identity, synthesis, analytical characterization, applications, and safety considerations, offering field-proven insights and practical methodologies.

Chemical Identity and Nomenclature

(2S)-2-Hydroxy-1-propyl Methanesulfonate is a chiral organic compound that serves as a key intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry. Establishing its precise chemical identity is paramount for reproducible and reliable scientific work.

Alternate Names and Synonyms

Clarity in scientific communication is often hindered by the use of varied nomenclature for the same chemical entity. The most common synonyms and alternative names for (2S)-2-Hydroxy-1-propyl Methanesulfonate are:

-

[(2S)-2-hydroxypropyl] methanesulfonate (IUPAC Name)[1]

-

(S)-1-(Methylsulfonyloxy)propan-2-ol

-

(S)-Propylene glycol 1-monomesylate

It is crucial for researchers to recognize these alternate names when searching chemical databases and literature to ensure a comprehensive information retrieval.

Chemical Identifiers

For unambiguous identification, standardized chemical identifiers are indispensable. The key identifiers for this compound are summarized in the table below.

| Identifier | Value | Source |

| CAS Number | 262423-83-6 | [1][2] |

| Molecular Formula | C₄H₁₀O₄S | [1][2] |

| Molecular Weight | 154.18 g/mol | [1][2] |

| Canonical SMILES | CC(O)COS(=O)(=O)C | [1] |

| InChI | InChI=1S/C4H10O4S/c1-4(5)3-8-9(2,6)7/h4-5H,3H2,1-2H3/t4-/m0/s1 |

Synthesis and Purification

The synthesis of (2S)-2-Hydroxy-1-propyl Methanesulfonate involves the selective mesylation of the primary hydroxyl group of (S)-1,2-propanediol. This regioselectivity is a key aspect of the synthesis, as the primary hydroxyl is more sterically accessible and reactive towards sulfonyl chlorides than the secondary hydroxyl group.

General Synthetic Workflow

The general strategy for the synthesis of (2S)-2-Hydroxy-1-propyl Methanesulfonate is outlined in the workflow diagram below. This involves the reaction of a chiral diol with methanesulfonyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.

Caption: General workflow for the synthesis of (2S)-2-Hydroxy-1-propyl Methanesulfonate.

Representative Experimental Protocol

The following is a representative, detailed protocol for the laboratory-scale synthesis of (2S)-2-Hydroxy-1-propyl Methanesulfonate. Note: This is a generalized procedure and may require optimization.

Materials:

-

(S)-1,2-Propanediol

-

Methanesulfonyl chloride (MsCl)

-

Triethylamine (Et₃N)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes (for chromatography)

Procedure:

-

Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add (S)-1,2-propanediol (1.0 eq) and anhydrous DCM. Cool the solution to 0 °C in an ice bath.

-

Addition of Base: Add triethylamine (1.1 - 1.5 eq) to the stirred solution.

-

Mesylation: Slowly add methanesulfonyl chloride (1.0 - 1.1 eq) dropwise to the reaction mixture, ensuring the temperature remains at 0 °C.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, quench by the slow addition of saturated aqueous NH₄Cl solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Purification Insights

The purification of sulfonate esters requires careful consideration to avoid hydrolysis. While generally stable, prolonged exposure to aqueous conditions, especially at non-neutral pH, can lead to degradation.

-

Chromatography: Silica gel column chromatography is the most common method for purification. The choice of eluent is critical to achieve good separation from any unreacted diol and potential di-mesylated byproduct.

-

Crystallization: If the product is a solid, recrystallization from a non-hydroxylic solvent system can be an effective purification method.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized (2S)-2-Hydroxy-1-propyl Methanesulfonate.

Spectroscopic Data (Predicted)

While specific experimental spectra for this compound are not widely published, the expected spectroscopic data can be predicted based on its structure.

¹H NMR (Proton Nuclear Magnetic Resonance):

-

-CH₃ (methyl group on the propyl chain): A doublet around 1.2-1.4 ppm.

-

-CH₂- (methylene group): Two diastereotopic protons that will likely appear as a multiplet or two separate multiplets between 4.0 and 4.4 ppm.

-

-CH- (methine group): A multiplet around 4.0-4.2 ppm.

-

-OH (hydroxyl proton): A broad singlet, the chemical shift of which is dependent on concentration and solvent.

-

-SO₂CH₃ (mesyl methyl group): A sharp singlet around 3.0-3.2 ppm.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

-CH₃ (propyl): A signal around 18-20 ppm.

-

-CH₂- (methylene): A signal around 70-75 ppm.

-

-CH- (methine): A signal around 65-70 ppm.

-

-SO₂CH₃ (mesyl): A signal around 37-40 ppm.

IR (Infrared) Spectroscopy:

-

O-H stretch (hydroxyl group): A broad absorption band in the region of 3200-3600 cm⁻¹.

-

C-H stretch (alkane): Absorptions just below 3000 cm⁻¹.

-

S=O stretch (sulfonate): Strong, characteristic asymmetric and symmetric stretching bands around 1350 cm⁻¹ and 1175 cm⁻¹, respectively.

-

C-O stretch: An absorption in the 1000-1200 cm⁻¹ region.

Chromatographic Methods

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be a powerful tool for assessing the purity of (2S)-2-Hydroxy-1-propyl Methanesulfonate, particularly for detecting volatile impurities. Derivatization may be necessary to improve volatility and thermal stability.

-

High-Performance Liquid Chromatography (HPLC): Chiral HPLC methods can be developed to determine the enantiomeric purity of the compound. Normal phase chromatography on a chiral stationary phase is often effective for separating enantiomers of such polar molecules.

Applications in Drug Development

(2S)-2-Hydroxy-1-propyl Methanesulfonate is primarily utilized as a chiral building block in the synthesis of more complex, biologically active molecules. Its bifunctional nature (a hydroxyl group and a good leaving group in the form of the mesylate) makes it a versatile intermediate.

Role as a Chiral Intermediate

The stereocenter in (2S)-2-Hydroxy-1-propyl Methanesulfonate is often incorporated into the final drug molecule, where stereochemistry is critical for therapeutic activity. The mesylate group serves as an excellent leaving group for nucleophilic substitution reactions, allowing for the introduction of various functional groups. The remaining hydroxyl group can be further functionalized or may be a key feature for binding to a biological target.

Caption: Utilization of (2S)-2-Hydroxy-1-propyl Methanesulfonate in synthetic transformations.

Known Applications

A documented application of (2S)-2-Hydroxy-1-propyl Methanesulfonate is in the preparation of labeled cocaine analogs . This suggests its utility in the synthesis of molecules with a tropane-like scaffold, which is present in a variety of neurologically active compounds. As a chiral building block, it allows for the stereospecific construction of these complex structures, which is crucial for studying their interaction with biological targets like dopamine transporters.

The broader class of sulfonate esters plays a significant role in drug discovery and development. They are not only key intermediates but can also be part of the final active pharmaceutical ingredient (API), often as a salt to improve physicochemical properties. However, the potential for the formation of genotoxic sulfonate ester impurities is a critical consideration during process development and is tightly regulated.

Safety and Handling

General Safety Precautions

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves (chemically resistant, e.g., nitrile), and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid Inhalation and Contact: Avoid inhaling vapors or dust and prevent contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong bases.

First Aid Measures

-

In case of skin contact: Immediately wash with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

If inhaled: Move the person into fresh air.

-

If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Conclusion

(2S)-2-Hydroxy-1-propyl Methanesulfonate is a valuable and versatile chiral intermediate in organic synthesis, particularly for the development of new pharmaceutical agents. Its well-defined stereochemistry and bifunctional nature allow for the stereospecific construction of complex molecular architectures. A thorough understanding of its synthesis, purification, and analytical characterization, coupled with stringent safety practices, is essential for its effective and safe utilization in research and development. This guide provides a foundational understanding for scientists and researchers working with this important chiral building block.

References

- Alfa Chemistry. (2S)-2-Hydroxy-1-propyl methanesulfonate.

- Santa Cruz Biotechnology, Inc. (2S)-2-Hydroxy-1-propyl Methanesulfonate.

Sources

Spectroscopic data for (2S)-2-Hydroxy-1-propyl Methanesulfonate

An In-Depth Technical Guide to the Spectroscopic Data of (2S)-2-Hydroxy-1-propyl Methanesulfonate

Authored by a Senior Application Scientist

Introduction

The molecular structure is as follows: Chemical Formula: C₄H₁₀O₄S[1] Molecular Weight: 154.18 g/mol [1] CAS Number: 262423-83-6[1]

Caption: Molecular structure of (2S)-2-Hydroxy-1-propyl Methanesulfonate.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a primary tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. For (2S)-2-Hydroxy-1-propyl Methanesulfonate, we expect five distinct signals, accounting for the ten protons in the molecule.

Predicted ¹H NMR Data

The chemical shifts (δ) are predicted based on the electronegativity of adjacent functional groups and analysis of similar structures. The methanesulfonate group is strongly electron-withdrawing, leading to a downfield shift for adjacent protons. The hydroxyl group also influences the chemical shifts of nearby protons.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Rationale |

| H-a (CH₃-C) | ~1.25 | Doublet (d) | 3H | ~6.5 | Coupled to the single proton on the chiral center (H-b). |

| H-b (CH-OH) | ~4.10 | Multiplet (m) | 1H | - | Deshielded by the adjacent hydroxyl and methanesulfonate groups. Coupled to H-a and H-c protons. |

| H-c (CH₂-O) | ~4.20 | Doublet of doublets (dd) | 2H | ~11.0, ~4.5 | Deshielded by the methanesulfonate group. Diastereotopic protons coupled to H-b. |

| H-d (OH) | ~2.5 (variable) | Singlet (s, broad) | 1H | - | Chemical shift is concentration and solvent dependent; may exchange with D₂O. |

| H-e (CH₃-S) | ~3.10 | Singlet (s) | 3H | - | Protons on the methyl group of the methanesulfonate. |

Experimental Protocol for ¹H NMR

A standardized protocol ensures reproducibility and high-quality data.

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or D₂O) in a clean NMR tube.[2]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift calibration (δ = 0.00 ppm).[3]

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse sequence.

-

Number of Scans: 16-64 scans, depending on the sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

Temperature: Ambient probe temperature.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Calibrate the spectrum to the TMS signal. Integrate the signals to determine the relative proton ratios.

Caption: Workflow for ¹H NMR Spectroscopy.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information on the carbon skeleton of a molecule. A proton-decoupled spectrum will show a single peak for each unique carbon atom. For (2S)-2-Hydroxy-1-propyl Methanesulfonate, four distinct signals are expected.

Predicted ¹³C NMR Data